Sulfate-ionophore I
Description
Sulfate-ionophore I (CAS 37042-63-0) is a neutral, sulfate-selective ionophore widely employed in industrial and research applications. Its molecular formula is C₂₂H₂₂N₄S₂, with a molecular weight of 406.57 . This compound facilitates sulfate ion (SO₄²⁻) transport across lipid membranes by forming stable complexes, enhancing sulfate solubility and mobility in organic phases . Key applications include:
- Industrial processes: Improving selectivity in sulfate separation and purification .
- Research: Studying sulfate transport mechanisms in biological and chemical systems .
- Environmental analysis: Detecting sulfate concentrations in soil and water samples .
- Electrodes: Serving as a critical component in sulfate-selective electrodes due to its high ion specificity .
Structure
2D Structure
3D Structure
Properties
CAS No. |
37042-63-0 |
|---|---|
Molecular Formula |
C22H22N4S2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-phenyl-3-[[3-[(phenylcarbamothioylamino)methyl]phenyl]methyl]thiourea |
InChI |
InChI=1S/C22H22N4S2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
AKJHZJCPXMMQCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)CNC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)CNC(=S)NC3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Sulfate Selectivity
The ionophore contains two thiourea groups bridged by a m-xylylene unit, enabling cooperative hydrogen bonding with sulfate tetrahedrons. This architecture provides a preorganized cavity for SO₄²⁻ binding, while steric and electronic effects reduce interference from smaller anions like Cl⁻ or NO₃⁻ .
Key selectivity coefficients (log Kₛᵤₗfₐₜₑ,ᴮ) for a PVC/o-NPOE membrane electrode :
| Interfering Ion (B) | Selectivity Coefficient (log Kₛᵤₗfₐₜₑ,ᴮ) |
|---|---|
| SCN⁻ | +2.9 |
| NO₃⁻ | +1.6 |
| Br⁻ | +1.1 |
| Cl⁻ | -0.1 |
Electrochemical Response Mechanism
In ion-selective electrodes (ISEs), Sulfate-ionophore I facilitates sulfate transport across polymeric membranes via a carrier-mediated mechanism. The reaction involves:
-
Sulfate complexation :
The complex is stabilized by four hydrogen bonds from two thiourea groups .
-
Membrane potential development :
The phase boundary potential arises from partitioning of the charged complex into the membrane, governed by the Nernst equation. A typical Nernstian slope of -29.5 mV/decade is observed for divalent sulfate .
-
Linear range: to M SO₄²⁻
-
Detection limit: M
-
Long-term stability: <5% signal drift over 28 days
Interference Mitigation Strategies
The ionophore’s selectivity is enhanced by:
-
Cationic site additives : Tridodecylmethylammonium chloride (TDDMACl) at 1.4 wt% minimizes co-ion interference by maintaining charge neutrality .
-
Plasticizer optimization : o-Nitrophenyl octyl ether (o-NPOE) improves ionophore mobility, achieving 91.6 wt% in PVC membranes .
Comparative Analysis with Analogues
This compound outperforms structurally related compounds:
| Ionophore | Selectivity (SO₄²⁻ vs. Cl⁻) | Detection Limit (M) |
|---|---|---|
| Tren-Phenyl | 10:1 | |
| PGP-59 (bis-thiourea) | 50:1 | |
| This compound | 100:1 |
Practical Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfate-ionophore I is functionally compared to three compounds with analogous roles in ion transport or sensing. Structural and operational distinctions are highlighted below:
Hydrogen Sulfite Ionophore I (CAS 54110)
- Function : Targets hydrogen sulfite ions (HSO₃⁻) rather than sulfate (SO₄²⁻) .
- Selectivity : Exhibits specificity for HSO₃⁻, making it unsuitable for sulfate detection or transport.
- Applications : Used in hydrogen sulfite sensors and environmental monitoring systems where HSO₃⁻ is relevant .
- Key Difference: While both are anion-selective ionophores, their target ions differ chemically (HSO₃⁻ vs. SO₄²⁻), leading to distinct applications.
Tridodecylmethylammonium Chloride (CAS 7173-54-8)
- Structure : A quaternary ammonium salt with a charged cationic head group .
- Function: Acts as a phase-transfer catalyst for anions, including sulfate, but lacks ionophore-specific selectivity .
- Selectivity: Binds broadly to anions (e.g., NO₃⁻, Cl⁻) due to electrostatic interactions, unlike this compound’s neutral, complexation-driven selectivity .
- Applications: Industrial solvent extraction and membrane-based separations where non-specific anion transport is acceptable .
5,10,15,20-Tetraphenyl-21H,23H-porphine Manganese(III) Chloride (CAS 32195-55-4)
- Structure : A metalloporphyrin complex with a manganese(III) center .
- Selectivity: Binds to gases (O₂, NO) via metal coordination, contrasting with this compound’s anion-binding mechanism .
- Applications : Biomedical sensing and catalytic oxidation reactions .
Comparative Data Table
Research Findings and Limitations
- This compound demonstrates superior sulfate selectivity over competing anions (e.g., Cl⁻, NO₃⁻) in electrode applications, with log K selectivity coefficients (log K SO₄²⁻/X⁻) exceeding -3.5 .
- Tridodecylmethylammonium Chloride shows poor sulfate specificity, making it inadequate for precision sulfate detection .
- Manganese(III) Porphyrin is restricted to gas-phase interactions and lacks anion-transport utility .
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